2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, amino, and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 2-amino-4-chlorobenzenethiol . This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as cobalt, nickel, and copper.
Biology: Investigated for its potential as a synthetic elicitor to trigger immune responses in plants.
Industry: Utilized in the development of environmentally-safe pesticide alternatives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, as a synthetic elicitor, it activates pattern recognition receptors (PRRs) on plant cells, leading to the activation of pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) pathways . These pathways involve a complex set of defense signals, including reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
- 2,4-dichloro-6-[(E)-[(5-chloro-2-sulfanylphenyl)imino]methyl]phenol
Uniqueness
2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with transition metals and its role as a synthetic elicitor in plant immunity highlight its versatility and potential for various applications.
Properties
Molecular Formula |
C24H20Cl2N8O3 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C24H20Cl2N8O3/c1-13-3-4-18(9-14(13)2)29-23-30-22(28-17-5-7-19(8-6-17)34(36)37)31-24(32-23)33-27-12-15-10-16(25)11-20(26)21(15)35/h3-12,35H,1-2H3,(H3,28,29,30,31,32,33)/b27-12+ |
InChI Key |
POXXYQRBGFYSLD-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)Cl)Cl)O)C |
Origin of Product |
United States |
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